molecular formula C14H14O2 B2789589 methyl 3-(naphthalen-2-yl)propanoate CAS No. 81711-55-9

methyl 3-(naphthalen-2-yl)propanoate

Cat. No.: B2789589
CAS No.: 81711-55-9
M. Wt: 214.264
InChI Key: SQJQGOOCIHSZHZ-UHFFFAOYSA-N
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Description

methyl 3-(naphthalen-2-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and propanoic acid, a short-chain carboxylic acid. The methyl ester group is attached to the propanoic acid, forming the complete structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenepropanoic acid, methyl ester typically involves the esterification of 2-naphthalenepropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction is as follows:

2-Naphthalenepropanoic acid+MethanolAcid Catalyst2-Naphthalenepropanoic acid, methyl ester+Water\text{2-Naphthalenepropanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{methyl 3-(naphthalen-2-yl)propanoate} + \text{Water} 2-Naphthalenepropanoic acid+MethanolAcid Catalyst​2-Naphthalenepropanoic acid, methyl ester+Water

Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.

Types of Reactions:

    Hydrolysis: The ester can be hydrolyzed back into the parent acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 2-Naphthalenepropanoic acid and methanol.

    Reduction: 2-Naphthalenepropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 3-(naphthalen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active compounds.

    Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

    Methyl benzoate: Another ester with a pleasant odor, used in fragrances.

    Ethyl acetate: A common ester used as a solvent in various chemical reactions.

    Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.

Uniqueness: methyl 3-(naphthalen-2-yl)propanoate is unique due to its naphthalene backbone, which imparts specific chemical and physical properties. This structure can influence its reactivity and interactions with biological systems, making it distinct from simpler esters like methyl benzoate or ethyl acetate.

Biological Activity

Methyl 3-(naphthalen-2-yl)propanoate, a compound with a naphthalene moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the naphthalene ring enhances its interaction with various biological targets due to π-π stacking interactions and hydrophobic effects.

PropertyValue
Molecular FormulaC14H14O2
Molecular Weight218.26 g/mol
CAS Number103-25-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes through hydrogen bonding and hydrophobic interactions facilitated by the naphthalene structure .
  • Receptor Modulation : It has been suggested that this compound may act on neurotransmitter receptors, particularly serotonin receptors, indicating potential neuropharmacological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Research has highlighted the compound's anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promise in reducing viability in lung cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrate its ability to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth compared to control groups .
  • Neuroprotection : In a model of ischemia/reperfusion injury, administration of the compound resulted in decreased apoptotic cell death and reduced inflammatory mediator levels, showcasing its protective role against brain injury .
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, demonstrating notable inhibition zones in disk diffusion assays, suggesting strong antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (μM)
Methyl 3-amino-3-(phenyl)propanoateModerate anticancer activity>10
Methyl 3-amino-3-(naphthalen-1-yl)propanoateHigh anticancer and antimicrobial activity5.0
Methyl 3-(naphthalen-1-yloxy)propanoateReduced neuroprotective effectsNot reported

Properties

IUPAC Name

methyl 3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQGOOCIHSZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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